A-317567

概要

説明

準備方法

合成経路と反応条件

A-317567の合成には、重要な中間体の形成とその後の反応による最終生成物の生成を含む、複数の手順が必要です。 詳細な合成経路と反応条件は、一般的に製造元の機密情報です . 類似化合物の一般的な合成方法は、目的の化学変換を達成するために、有機溶媒、触媒、特定の温度と圧力の条件を使用することがよくあります .

工業生産方法

This compoundの工業生産には、収率と純度を最大化するために最適化された反応条件を用いた大規模合成が関与する可能性があります。 このプロセスには、最終製品の一貫性と安全性を確保するための厳格な品質管理対策が含まれます .

化学反応の分析

反応の種類

A-317567は、以下を含む様々な化学反応を起こします。

酸化: この反応は、化合物の酸素の付加または水素の除去を含みます。

還元: この反応は、化合物の水素の付加または酸素の除去を含みます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、置換反応のための様々な求核剤と求電子剤が含まれます . 温度、圧力、溶媒の選択などの反応条件は、目的の化学変換を達成するために最適化されます .

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化反応はthis compoundの酸化誘導体を生成する可能性があり、還元反応は化合物の還元形を生成する可能性があります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

科学的研究の応用

Pharmacological Profile

A-317567 has been characterized for its ability to inhibit ASIC currents, particularly ASIC-3, with an IC50 value around 1.025 μM . Its selectivity for ASICs over other ion channels is notable, as it does not induce diuresis or natriuresis like amiloride . The compound has shown efficacy in various pain models:

- Complete Freund's Adjuvant Model : this compound effectively reduced inflammatory hyperalgesia at doses significantly lower than those required for amiloride .

- Skin Incision Model : It demonstrated potent antinociceptive effects, further supporting its role as a therapeutic agent for postoperative pain .

Inflammatory Pain Models

- In a study involving carrageenan-induced muscle inflammation, this compound was shown to reverse hyperalgesia effectively. The differential expression of ASIC mRNAs (ASIC2 and ASIC3) post-inflammation was linked to the compound's analgesic effects .

Chronic Pain Management

- Research has indicated that this compound can alleviate mechanical hypersensitivity in models of osteoarthritis pain, suggesting its potential utility in chronic pain conditions .

Neuroprotective Potential

- Although primarily studied for its analgesic properties, there is emerging evidence that this compound may have neuroprotective effects due to its action on ASIC1a channels. This could be relevant in conditions like ischemic stroke, where ASIC activation contributes to neuronal injury .

Limitations and Future Directions

Despite its promising applications, the limited blood-brain barrier penetration of this compound restricts its use in central nervous system disorders. Ongoing research aims to modify the compound's structure to enhance its lipophilicity while maintaining efficacy against ASICs . Additionally, further studies are required to clarify the sedative effects observed in animal models and determine whether these are related to off-target actions or specific mechanisms involving ASIC inhibition .

作用機序

類似化合物との比較

類似化合物

アミロライド: 同様の効果を持つ別のASIC阻害剤ですが、効力と選択性が異なります.

プサルモトキシン1(PcTX-1): ASIC-1aチャネルのペプチド阻害剤であり、不安解消効果も示しています.

A-317567の独自性

This compoundは、ASIC-3チャネルに対する高い効力と選択性により、これらのチャネルとその様々な生理学的プロセスにおける役割を研究するための貴重なツールとなっています . 抗うつ剤と鎮痛剤としての二重の効果は、その潜在的な治療的応用をさらに強調しています .

生物活性

A-317567 is a novel small molecule that acts as a non-amiloride blocker of Acid-Sensing Ion Channels (ASICs), particularly ASIC-3 and ASIC-1a. Its discovery has significant implications for pain management and understanding the physiological roles of ASICs in various biological processes.

This compound selectively inhibits ASIC currents, which are activated by low extracellular pH. It has been shown to block ASIC currents in a concentration-dependent manner, with an IC50 ranging from 2 to 30 µM depending on the specific ASIC type activated . Unlike amiloride, this compound effectively inhibits the sustained phase of ASIC3-like current, which is crucial for pain signaling, making it more potent in both in vitro and in vivo models of pain .

Pharmacological Profile

This compound has been evaluated for its efficacy in several pain models:

- Inflammatory Pain Model : In the rat Complete Freund's Adjuvant (CFA) model, this compound demonstrated full efficacy at doses tenfold lower than those required for amiloride .

- Postoperative Pain : It was also effective in alleviating pain in skin incision models, indicating its potential as an analgesic agent .

- Bladder Function : Studies have shown that this compound increases urinary bladder capacity and intercontraction intervals during cystometry tests in mice, suggesting its role in modulating bladder activity .

Structure-Activity Relationship (SAR)

The structure of this compound includes an amidine functional group, which is critical for its activity against ASIC channels. Variants with different structural modifications have been tested:

| Compound | ASIC-3 IC50 (nM) | Notes |

|---|---|---|

| This compound | 1025 | Original compound |

| 10b | 356 | Most potent analog tested |

| 10a | ~500 | Related to this compound but less potent |

The SAR studies indicate that modifications can enhance potency while maintaining selectivity for ASIC channels over other ion channels like ENaC .

Case Studies and Findings

- Pain Management : In a study involving the iodoacetate model of osteoarthritis pain, this compound reversed mechanical hypersensitivity, demonstrating its potential as a treatment for chronic pain conditions. However, sedation was noted, raising questions about the mechanisms underlying its analgesic effects .

- Anxiety and Depression : this compound's inhibition of ASIC-1a has been linked to antidepressant-like effects in animal models, suggesting that it may influence mood disorders alongside its analgesic properties .

- Neuroprotection : There are hypotheses regarding this compound's potential neuroprotective effects due to its action on ASIC1a during ischemic conditions; however, direct evidence remains limited due to poor blood-brain barrier penetration .

特性

IUPAC Name |

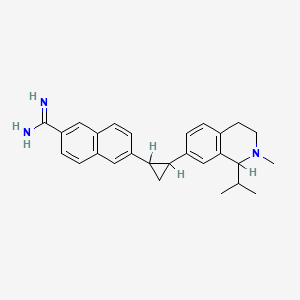

6-[2-(2-methyl-1-propan-2-yl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopropyl]naphthalene-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3/c1-16(2)26-25-14-21(7-4-17(25)10-11-30(26)3)24-15-23(24)20-8-5-19-13-22(27(28)29)9-6-18(19)12-20/h4-9,12-14,16,23-24,26H,10-11,15H2,1-3H3,(H3,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPIUXBUJVISNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(CCN1C)C=CC(=C2)C3CC3C4=CC5=C(C=C4)C=C(C=C5)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。